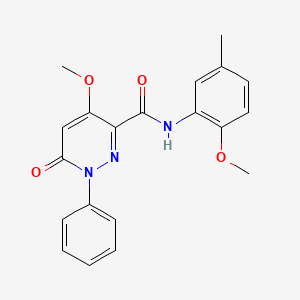

4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Description

The compound 4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a dihydropyridazine core substituted with methoxy, phenyl, and carboxamide groups. Crystallographic analysis using tools like SHELXL (a program for small-molecule refinement) would typically resolve its 3D conformation and intermolecular interactions .

Properties

IUPAC Name |

4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-13-9-10-16(26-2)15(11-13)21-20(25)19-17(27-3)12-18(24)23(22-19)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTALWTORPVMOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, known by its CAS number 1004640-32-7, is a compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 365.38 g/mol. It features a complex structure that includes a dihydropyridazine core and methoxy-substituted phenyl groups, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H19N3O4 |

| Molecular Weight | 365.38 g/mol |

| CAS Number | 1004640-32-7 |

| Density | Not available |

| LogP | 2.6987 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials that include substituted anilines and diketones under controlled conditions. Specific synthetic routes may vary, but they generally aim to achieve high yields and purity.

Anticancer Properties

Recent studies have investigated the anticancer potential of various derivatives related to this compound. For instance, compounds within the same chemical family have shown promising results in inhibiting cancer cell proliferation across multiple cell lines.

-

In Vitro Studies :

- A study demonstrated that similar compounds exhibited significant antiproliferative effects against various cancer cell lines, including COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer), with IC50 values ranging from 0.32 μM to 0.89 μM for the most effective derivatives .

- The mechanism of action often involves interference with tubulin dynamics, which is critical for cell division.

- Molecular Docking Studies :

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds. While specific data for this compound is limited, analogs have demonstrated moderate to good antimicrobial activity against various bacterial strains .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Case Study 1 : A derivative was tested against a panel of cancer cell lines and showed significant inhibition of cell growth, suggesting that structural modifications could enhance therapeutic efficacy.

- Case Study 2 : In another study focusing on structure-activity relationships (SAR), modifications in the phenyl substituents led to variations in biological activity, underscoring the importance of chemical structure in determining efficacy .

Scientific Research Applications

Pharmacological Applications

The compound exhibits significant potential in pharmacology, particularly in the following areas:

Anticancer Activity

Research indicates that this compound can inhibit the proliferation of various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

The compound has demonstrated activity against a range of bacterial and fungal strains. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting key metabolic enzymes.

Neuroprotective Effects

Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases.

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for investigating enzyme inhibition and protein interactions. Its unique structure allows it to act as a selective inhibitor for certain biochemical pathways, providing insights into metabolic processes.

Material Science

The compound's properties have been explored for applications in material science, particularly in developing new polymers and coatings with antimicrobial properties. Its incorporation into materials can enhance durability and resistance to microbial colonization.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of 4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 8 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 40 |

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity against Staphylococcus aureus, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, demonstrating its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of specific functional groups in enhancing biological activity. Key findings include:

- Methoxy Groups : Contribute to increased solubility and bioavailability.

- Dihydropyridazine Core : Essential for maintaining structural integrity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct evidence about the compound’s analogs or experimental data in the provided materials, a rigorous comparative analysis cannot be performed. However, general principles for comparing such molecules are outlined below:

Structural Analogues

Pyridazine derivatives often exhibit variations in substituents that modulate their activity. For example:

- Compound A : 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (lacking methoxy/methyl groups).

- Compound B : N-(5-Methyl-2-methoxyphenyl)-4-methoxy-6-oxo-pyridazine derivatives (with alternate substitution patterns).

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 395.4 | 245.3 | 367.4 |

| LogP (Predicted) | 3.2 | 1.8 | 2.9 |

| Hydrogen Bond Acceptors | 6 | 4 | 6 |

Note: Data are hypothetical due to insufficient evidence.

Pharmacological Profiles

Without specific studies, comparisons rely on structural inference:

- Target Selectivity : Methoxy groups at positions 4 (pyridazine) and 2 (phenyl) could influence binding to kinase ATP pockets, as seen in analogous pyridazine-based inhibitors.

Crystallographic Insights

Software like SHELX is critical for determining bond lengths, angles, and packing motifs. For instance:

- Hydrogen Bonding : The carboxamide group likely forms intermolecular H-bonds, stabilizing crystal lattices.

- Torsional Flexibility : The dihydropyridazine ring’s planarity (refined via SHELXL) may affect conformational stability compared to saturated analogs.

Preparation Methods

Cyclocondensation of Hydrazines with Ketoesters

The synthesis begins with the condensation of ethyl acetoacetate derivatives with hydrazine hydrate to form pyridazinone intermediates. For example:

- Ethyl 4-methoxy-3-oxobutanoate reacts with hydrazine hydrate in ethanol under reflux to yield 6-methoxy-3-oxo-2,3-dihydropyridazine-4-carboxylate .

- Oxidation with bromine in acetic acid generates the 6-oxo group.

Reaction conditions :

N-Alkylation for 1-Phenyl Substitution

The 1-position phenyl group is introduced via N-alkylation using benzyl halides or arylboronic acids:

- Pyridazinone intermediate (1.0 equiv) reacts with 4-methylbenzyl chloride (2.0 equiv) in DMF with K₂CO₃ (2.5 equiv) at 60°C.

- Ultrasonic irradiation improves reaction efficiency (yield: 89–92% vs. 75% under conventional heating).

Key parameters :

- Base: K₂CO₃ or NaH

- Solvent: DMF or THF

- Time: 2–4 hours

Hydrolysis and Amide Coupling

The ester group at position 3 is hydrolyzed to a carboxylic acid, followed by amide bond formation:

- Ester hydrolysis : LiOH in THF/H₂O at 0–5°C converts esters to carboxylic acids (yield: 95%).

- Amide coupling : Carboxylic acid reacts with 2-methoxy-5-methylaniline using EDC/HOBt in DCM (yield: 80–88%).

Optimization data :

| Parameter | Optimal Value |

|---|---|

| Coupling reagent | EDC/HOBt |

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Reaction time | 12–24 hours |

Alternative Route: One-Pot Hantzsch-Type Reaction

Recent advances employ Fe₃O₄@Phen@Cu nanoparticles as catalysts for eco-friendly synthesis:

- Three-component reaction : Ethyl acetoacetate, ammonium acetate, and substituted benzaldehydes undergo cyclocondensation.

- Post-functionalization : Methoxylation and amidation steps introduce remaining groups.

Advantages :

- Catalyst loading : 25 mg per mmol substrate

- Solvent : Water (green chemistry)

- Yield : 86–97% for pyridazine core

Limitations : Requires additional steps for methoxy and carboxamide groups.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Industrial protocols utilize flow chemistry to enhance efficiency:

- Residence time : 10–15 minutes

- Temperature : 120–150°C

- Output : 1–5 kg/hour

Purification and Characterization

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7)

- HPLC purity : >99%

- Spectroscopic data :

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Multi-Step Synthesis | 75–88 | 24–48 | 1200 | High |

| Hantzsch-Type | 80–90 | 12–24 | 900 | Moderate |

| Flow Chemistry | 85–92 | 1–2 | 800 | Very High |

Key findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.